molecular formula C16H13Cl2F2NO2 B2527608 N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide CAS No. 251097-62-8

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide

Cat. No.: B2527608
CAS No.: 251097-62-8
M. Wt: 360.18
InChI Key: INLIHGOXCIHUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes dichlorophenyl, dimethylphenoxy, and difluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and 3,5-dimethylphenol as the primary starting materials.

    Formation of Intermediate: The 3,5-dichloroaniline is reacted with 2,2-difluoroacetyl chloride under basic conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3,5-dimethylphenol in the presence of a suitable catalyst, such as a palladium complex, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) under mild to moderate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide: shares structural similarities with other compounds containing dichlorophenyl, dimethylphenoxy, and difluoroacetamide groups.

    This compound: can be compared to compounds like N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-acetamide and N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoropropionamide.

Uniqueness

  • The presence of both dichlorophenyl and difluoroacetamide groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
  • The specific arrangement of these functional groups contributes to its distinct reactivity and potential applications in various fields.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F2NO2/c1-9-3-10(2)5-14(4-9)23-16(19,20)15(22)21-13-7-11(17)6-12(18)8-13/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLIHGOXCIHUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C(=O)NC2=CC(=CC(=C2)Cl)Cl)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.